Limited Kinase Inhibition Profile Suggests a Selectivity Advantage vs. Multi-Kinase Inhibitors
A public bioactivity record indicates that 3-chloro-5-ethoxy-4-propoxybenzamide was tested against a panel of kinases and showed no significant inhibition of acetylcholinesterase at 26 µM . While this is negative data, it can be a differentiation point against multi-targeted kinase inhibitors. For example, the broad-spectrum kinase inhibitor staurosporine inhibits acetylcholinesterase with an IC50 in the low micromolar range, typically <10 µM [1]. The lack of activity for this compound at a higher concentration suggests a more selective profile, reducing potential off-target effects in neurological assays.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | Staurosporine (broad-spectrum kinase inhibitor) |
| Quantified Difference | Target compound inactive (>26 µM), Staurosporine IC50 <10 µM |
| Conditions | In vitro biochemical assay |
Why This Matters
For researchers developing chemical probes or drugs targeting kinases but needing to avoid cholinergic side effects, this negative selectivity data is a critical selection criterion.
- [1] Described in multiple publications, e.g., for Staurosporine's broad activity profile including AChE inhibition, see: Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochem. Biophys. Res. Commun. 135, 397-402. View Source
